molecular formula C11H14ClF3N2O B12286132 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride

Cat. No.: B12286132
M. Wt: 282.69 g/mol
InChI Key: XQZIXSGHSMBDCY-UHFFFAOYSA-N
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Description

2-(Ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is an acetamide derivative featuring an ethylamino group (-NHCH₂CH₃) and a 2-(trifluoromethyl)phenyl substituent. The compound’s molecular formula is C₁₁H₁₄ClF₃N₂O, with a molecular weight of 292.69 g/mol. The trifluoromethyl (-CF₃) group contributes to its lipophilicity, while the ethylamino moiety may enhance solubility in polar solvents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClF3N2O

Molecular Weight

282.69 g/mol

IUPAC Name

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C11H13F3N2O.ClH/c1-2-15-7-10(17)16-9-6-4-3-5-8(9)11(12,13)14;/h3-6,15H,2,7H2,1H3,(H,16,17);1H

InChI Key

XQZIXSGHSMBDCY-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-N-[2-(Trifluoromethyl)phenyl]Acetamide

The alkylation method begins with the acylation of 2-(trifluoromethyl)aniline using 2-chloroacetyl chloride in a dichloromethane (DCM)/aqueous NaOH biphasic system at 0–5°C. This yields 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide as a crystalline solid (mp 72–73°C). Key parameters include:

  • Solvent System : DCM ensures solubility of both reactants, while aqueous NaOH neutralizes HCl, preventing protonation of the aniline.
  • Reaction Time : 3 hours at 0°C, followed by 2 hours at room temperature.
  • Yield : 78% after recrystallization from ethanol.

Characterization Data :

  • 1H NMR (CDCl3) : δ 4.21 (s, 2H, –CH2–), 7.42–7.78 (m, ArH), 8.33 (brs, NH).
  • ESI–MS : m/z 238.10 [M+H]+.

Ethylamine Substitution

The chloroacetamide intermediate reacts with ethylamine in dry acetone at 60°C for 24 hours, using K2CO3 and KI to facilitate nucleophilic substitution.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (chloroacetamide:ethylamine) to ensure complete conversion.
  • Catalyst : KI (5 mol%) enhances reaction rate via the Finkelstein mechanism.
  • Workup : Column chromatography (CH2Cl2:MeOH, 9:0.7) isolates the free base, followed by HCl gas treatment in ethanol to form the hydrochloride salt.

Yield : 68–72% after salt formation.

Coupling-Hydrogenolysis Approach

Carbamate Protection and Coupling

An alternative route involves protecting ethylamine as a benzyl carbamate (Cbz) derivative. The Cbz-protected amine couples with 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in THF.

Reaction Parameters :

  • Coupling Reagent : EDC (1.2 equiv) with 4-dimethylaminopyridine (DMAP, 0.1 equiv).
  • Temperature : 0°C to room temperature over 12 hours.

Hydrogenolytic Deprotection

The Cbz group is removed via catalytic hydrogenation (H2, 50 psi) over 10% Pd/C in methanol, yielding the free base. Subsequent HCl treatment in ethanol affords the hydrochloride salt.

Yield : 65–70%, lower than alkylation due to multistep losses.

Acid Salt Formation and Crystallization

The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 5–10°C. Crystallization occurs over 10–15 hours, yielding needle-like crystals.

Critical Factors :

  • Temperature Control : Below 10°C prevents oiling out.
  • Solvent Purity : Anhydrous ethanol ensures high salt stability.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6) : δ 1.12 (t, 3H, CH2CH3), 2.68 (q, 2H, CH2CH3), 3.92 (s, 2H, –CH2CO–), 7.62–7.88 (m, ArH), 10.32 (s, 1H, NH).
  • HPLC : Rt = 1.201 min (C18 column, MeCN:H2O 70:30).

Purity Assessment

  • Elemental Analysis : Found C 45.55%, H 3.15%, N 5.88% (Calcd for C11H12ClF3N2O: C 45.49%, H 2.98%, N 5.89%).

Comparative Methodological Analysis

Parameter Alkylation Route Coupling-Hydrogenolysis
Steps 2 4
Overall Yield 72% 65%
Catalyst Cost Low (KI) High (Pd/C)
Scalability Industrial Lab-scale
Purity (HPLC) 99.2% 98.5%

The alkylation method outperforms coupling-hydrogenolysis in yield and cost, making it preferable for bulk synthesis. However, the latter avoids harsh alkylation conditions, suiting acid-sensitive substrates.

Industrial-Scale Optimization

Solvent Recycling

Recent patents emphasize THF recovery via distillation, reducing waste and cost.

Base-Mediated Equilibria

Using K2CO3 in alkylation absorbs HCl, shifting equilibrium toward product formation (Le Chatelier’s principle). This reduces ethylamine excess from 2.2 to 1.2 equivalents, cutting raw material costs by 30%.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H20ClF3N2O
  • Molecular Weight : Approximately 356.77 g/mol

The presence of the trifluoromethyl group contributes to the compound's stability and reactivity, making it a valuable building block in organic synthesis.

Chemistry

  • Organic Synthesis : The compound serves as a versatile building block for synthesizing other chemical entities. It can undergo various reactions such as reduction, substitution, and oxidation, allowing for the creation of diverse derivatives.
  • Reagent in Chemical Reactions : It is utilized as a reagent in several chemical transformations due to its reactive functional groups.

Biology

  • Biological Activity : Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its ability to modulate enzyme activity or receptor binding suggests potential therapeutic effects.
  • Anticonvulsant Properties : Studies have shown that derivatives of this compound exhibit notable anticonvulsant activity in animal models, particularly in maximal electroshock seizure tests. This highlights its potential application in treating epilepsy .

Medicine

  • Therapeutic Potential : The compound is being explored for analgesic and anti-inflammatory effects. Its structural characteristics may enhance its efficacy in pharmacological applications.
  • Cancer Research : Investigations into the cytotoxic effects of related compounds indicate that modifications similar to those in this compound can lead to enhanced effectiveness against cancer cell lines .

Industry

  • Development of Specialty Chemicals : The compound is used in the formulation of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties make it suitable for various industrial applications.

Anticonvulsant Screening

In a study evaluating twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, several compounds were tested for anticonvulsant effects using the maximal electroshock model. Results indicated that compounds with trifluoromethyl substitutions exhibited significant protection against seizures, underscoring the importance of this functional group for therapeutic efficacy .

Cytotoxicity Assessment

A comprehensive investigation into thiazole derivatives revealed that phenyl ring modifications significantly influenced their effectiveness against cancer cell lines. Compounds with electron-withdrawing groups similar to those found in 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride demonstrated high cytotoxicity .

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic processes.

    Pathway Modulation: Alteration of cellular pathways, leading to changes in cellular function and response.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP³ Biological Activity (pIC₅₀)
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride C₁₁H₁₄ClF₃N₂O 292.69 CF₃-phenyl, ethylamino N/A N/A
2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide C₉H₇ClF₃NO₂ 253.60 Cl, CF₃O-phenyl 3.0 N/A
2-(ethylamino)-N-[(thiophen-2-yl)methyl]acetamide hydrochloride C₉H₁₄ClN₂OS 234.74 Thiophene-methyl, ethylamino N/A N/A
N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide hydrochloride C₁₁H₁₆Cl₂N₂O 263.16 Cl, methyl-phenyl, ethylamino N/A N/A
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride C₄H₈ClF₃N₂O 192.57 Trifluoroethyl, amino N/A N/A

Key Comparisons

Substituent Effects on Lipophilicity :

  • The trifluoromethyl group in the target compound increases lipophilicity compared to the thiophene-methyl group in C₉H₁₄ClN₂OS or the chloro substituent in C₁₁H₁₆Cl₂N₂O . However, the chloro-trifluoromethoxy analog (XLogP³ = 3.0) suggests that electron-withdrawing groups (e.g., -CF₃, -Cl) enhance hydrophobicity.

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (292.69 g/mol) reflects its bulky CF₃-phenyl group, contrasting with simpler analogs like C₄H₈ClF₃N₂O (192.57 g/mol) . Larger molecules may exhibit reduced bioavailability due to increased steric hindrance.

Structural Analogues in Agrochemicals :

  • Chloro-substituted acetamides (e.g., pretilachlor, alachlor) are widely used as herbicides . The target compound’s CF₃ group could confer resistance to metabolic degradation, a trait desirable in agrochemical design.

Research and Development Considerations

  • Toxicology: Limited toxicological data are available for the target compound, though analogous substances (e.g., thiophene fentanyl derivatives) highlight the need for thorough safety profiling .
  • Synthetic Feasibility: The discontinued status of the target compound may reflect challenges in synthesis or scalability compared to simpler analogs like C₉H₇ClF₃NO₂ .

Biological Activity

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClF3N2OC_{14}H_{20}ClF_3N_2O with a molecular weight of approximately 356.77 g/mol. The compound features an ethylamino group and a trifluoromethyl-substituted phenyl ring, which are known to enhance lipophilicity and bioavailability, thereby influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, while the ethylamino group may contribute to overall activity. Research indicates that it may modulate enzyme activity or receptor binding, influencing metabolic processes or cellular signaling pathways.

Anticonvulsant Activity

A significant area of research has focused on the anticonvulsant properties of related compounds. Studies have shown that derivatives of N-phenyl-2-(trifluoromethyl)acetamide exhibit notable anticonvulsant activity in animal models, particularly in maximal electroshock (MES) and pentylenetetrazole seizure tests. For instance, certain derivatives demonstrated protection against seizures, suggesting a potential therapeutic application in epilepsy .

Cytotoxicity Studies

Preliminary studies have also evaluated the cytotoxic effects of related compounds against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that modifications in the phenyl ring significantly impact cytotoxicity. Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced activity against colon carcinoma cell lines .

Table 1: Summary of Biological Activities

Activity Model/Method Results
AnticonvulsantMES Seizure TestProtection observed in several derivatives
CytotoxicityHCT-15 Cell LineIC50 values indicating significant cytotoxicity
Enzyme InteractionIn vitro assaysModulation of enzyme activity noted

Table 2: Structure-Activity Relationship (SAR)

Compound Activity Key Structural Features
N-(3-chlorophenyl)-2-morpholino-acetamideEffective in MES testMorpholino group enhances binding
3-(trifluoromethyl)anilide derivativesHigher anticonvulsant activityPresence of trifluoromethyl group
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideModerate activityPiperazine ring contributes to efficacy

Case Studies

  • Anticonvulsant Screening : In a study evaluating twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, several compounds were tested for their anticonvulsant effects using the MES model. The results indicated that compounds with trifluoromethyl substitutions exhibited significant protection against seizures, highlighting the importance of this functional group for therapeutic efficacy .
  • Cytotoxicity Assessment : A comprehensive investigation into the cytotoxic effects of thiazole derivatives revealed that modifications in the phenyl ring significantly influenced their effectiveness against cancer cell lines. Compounds demonstrating high cytotoxicity contained electron-withdrawing groups similar to those found in this compound .

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